2-(4-Methoxyphenyl)-2-oxoethyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate
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Overview
Description
2-(4-Methoxyphenyl)-2-oxoethyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate is a complex organic compound with a unique structure that includes both aromatic and heterocyclic components
Preparation Methods
The synthesis of 2-(4-Methoxyphenyl)-2-oxoethyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 2-(4-Methoxyphenyl)ethanol, which is then subjected to further reactions to introduce the pyrrolidine and carboxylate groups. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine.
Scientific Research Applications
2-(4-Methoxyphenyl)-2-oxoethyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential as a pharmaceutical intermediate for developing new drugs.
Industry: It can be used in the production of advanced materials with specific properties .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The aromatic and heterocyclic components of the molecule allow it to bind to active sites on proteins, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar compounds include other pyrrolidinecarboxylates and methoxyphenyl derivatives. Compared to these compounds, 2-(4-Methoxyphenyl)-2-oxoethyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds are:
- 2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid
- 1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole .
Properties
Molecular Formula |
C21H21NO5 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
[2-(4-methoxyphenyl)-2-oxoethyl] 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C21H21NO5/c1-14-3-7-17(8-4-14)22-12-16(11-20(22)24)21(25)27-13-19(23)15-5-9-18(26-2)10-6-15/h3-10,16H,11-13H2,1-2H3 |
InChI Key |
STZSPGLDHAYKHX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)OC |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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